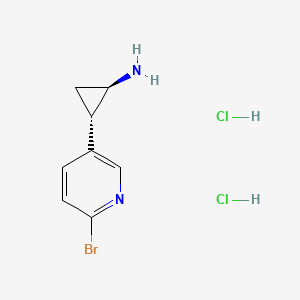

(1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride

Description

Properties

IUPAC Name |

(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFRETMLRDXDAC-AUCRBCQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CN=C(C=C2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride is a chemical compound notable for its unique bicyclic structure, which includes a cyclopropane ring and a 6-bromopyridine moiety. This compound has garnered attention due to its significant biological activity, particularly in the modulation of endothelial nitric oxide synthase (eNOS), which plays a critical role in cardiovascular health.

- Molecular Formula : C8H10BrClN2

- Molecular Weight : 249.54 g/mol

- CAS Number : 918305-74-5

The primary biological activity of (1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride is its role as a modulator of endothelial nitric oxide synthase. eNOS is essential for the production of nitric oxide (NO), a molecule that regulates vascular tone and blood flow. By enhancing eNOS activity, this compound may contribute to improved cardiovascular function and could be beneficial in treating vascular disorders.

Biological Activity Overview

Research indicates that (1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride exhibits various biological activities:

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional characteristics of compounds related to (1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-1-(6-Bromopyridin-3-yl)ethanamine hydrochloride | C7H10BrClN | Shorter chain length; different amine structure |

| (1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride | C8H10BrClN | Different stereochemistry; potential for varied biological activity |

| 2-(6-bromopyridin-3-yl)cyclopropan-1-amines | C8H9BrN2 | Lacks hydrochloride form; may exhibit different solubility characteristics |

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to (1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride:

- Endothelial Function : A study highlighted the importance of eNOS modulation in cardiovascular disease management, indicating that compounds enhancing eNOS activity could serve as therapeutic agents.

- Cancer Research : Research into structurally related compounds has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Inflammation Studies : Investigations into the anti-inflammatory properties of similar heteroaryl-substituted amides suggest that these compounds can reduce inflammatory markers and improve outcomes in models of chronic inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Core Structural Features

Key Observations :

- Bromine vs. Halogen Positioning : The target compound’s bromine on pyridine (meta position) contrasts with phenyl-substituted analogs (e.g., para-bromo in ), altering electronic and steric profiles.

- Salt Form: The dihydrochloride form (target) may enhance solubility compared to mono-hydrochloride analogs (e.g., ).

Physicochemical Properties

Table 2: Molecular Weight and Solubility Indicators

Key Observations :

- Bromine Impact : Bromine’s polarizability in the target compound may enhance binding affinity in biological systems compared to fluorine or chlorine analogs.

- logP Differences : Fluorinated analogs (e.g., ) exhibit lower logP values, suggesting improved aqueous solubility over brominated derivatives.

Table 3: Commercial Availability and Use Cases

Key Observations :

- Therapeutic Targets: The target compound’s application in eNOS modulation contrasts with the 3,4-difluorophenyl analog’s role in ticagrelor production , highlighting divergent biological targets.

- Supply Chain : Multiple global suppliers (e.g., ) ensure accessibility of cyclopropane-amine derivatives for diverse research needs.

Table 4: Hazard Profiles

Key Observations :

- Consistent Hazards : Most cyclopropane-amine hydrochlorides share skin/eye irritation risks, necessitating universal safety protocols.

Q & A

Q. What are the key considerations for optimizing the synthesis of (1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride?

Methodological Answer: Synthesis optimization requires addressing cyclopropane ring formation and stereochemical control. A common approach involves [2+1] cycloaddition reactions using transition-metal catalysts (e.g., Simmons-Smith conditions) to construct the cyclopropane core. For bromopyridine coupling, cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated precursors are recommended. Post-synthetic dihydrochloride salt formation must be carefully monitored via pH titration and characterized by X-ray crystallography to confirm stereochemistry . Challenges include avoiding ring-opening side reactions and ensuring enantiomeric purity (>98% by chiral HPLC) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Chiral HPLC : Essential for verifying enantiomeric excess, especially given the (1R,2S) configuration.

- NMR (¹H/¹³C/¹⁹F) : Assigns cyclopropane proton coupling constants (e.g., J = 5–10 Hz) and bromopyridine aromatic signals .

- X-ray crystallography : Resolves stereochemical ambiguities and confirms dihydrochloride salt formation via Cl⁻ ion coordination .

- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm error) and isotopic patterns for bromine .

Q. How can researchers ensure stability during storage and handling?

Methodological Answer: The compound’s cyclopropane ring and bromopyridine moiety are sensitive to light, heat, and moisture. Store under inert gas (argon) at –20°C in amber vials. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring is advised. For aqueous solutions, use acidic buffers (pH 3–4) to prevent amine oxidation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in activity may arise from impurities (e.g., residual Pd catalysts) or stereochemical variations. Implement orthogonal assays (e.g., SPR binding vs. cellular IC50) to validate target engagement. Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule out false positives. Cross-reference with structurally related compounds (e.g., 3,4-difluorophenyl analogs) to identify structure-activity relationships (SAR) .

Q. How does stereochemistry at the cyclopropane ring influence interactions with biological targets?

Methodological Answer: The (1R,2S) configuration creates a distinct spatial arrangement that modulates receptor binding. Molecular dynamics (MD) simulations can predict docking poses, while enantiomer-specific activity assays (e.g., kinase inhibition) quantify stereochemical effects. For example, the (1S,2R) enantiomer may exhibit reduced affinity due to steric clashes with hydrophobic binding pockets .

Q. What in silico tools are recommended for predicting metabolic pathways and toxicity?

Methodological Answer: Use QSAR models (e.g., ADMET Predictor™) to assess CYP450 metabolism and hepatotoxicity risks. The bromine atom may increase electrophilicity, requiring glutathione conjugation studies. Docking with hepatic enzymes (e.g., CYP3A4) identifies potential reactive metabolites. Validate predictions with in vitro microsomal stability assays .

Methodological Challenges and Solutions

Q. How to address low yields in cyclopropane ring formation during scale-up?

Methodological Answer: Optimize catalyst loading (e.g., 5–10 mol% Rh₂(OAc)₄) and reaction temperature (0–25°C). Switch to flow chemistry for better heat control. Monitor intermediates via FTIR for premature ring-opening. Yield improvements (>70%) are achievable with high-purity diiodomethane and rigorous exclusion of moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.